molecular formula C6H2F5NO2S B13497635 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

Cat. No.: B13497635
M. Wt: 247.14 g/mol
InChI Key: ZJABSGGYNNAXPF-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a thiazole ring in its structure contributes to its reactivity and stability, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H2F5NO2S

Molecular Weight

247.14 g/mol

IUPAC Name

2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

InChI

InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)3-12-1-2(15-3)6(9,10)11/h1H,(H,13,14)

InChI Key

ZJABSGGYNNAXPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(C(=O)O)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.

    Introduction of Fluorine Atoms:

    Final Assembly: The final step involves coupling the fluorinated thiazole derivative with a difluoroacetic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the thiazole ring may be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact with enzymes, receptors, or other biomolecules. The thiazole ring may contribute to its ability to form hydrogen bonds or π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with similar reactivity and applications.

    2-Fluoro-5-(trifluoromethyl)benzoic acid: A fluorinated benzoic acid derivative with comparable chemical properties.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar fluorine content and reactivity.

Uniqueness

2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is unique due to the combination of its fluorinated acetic acid moiety and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a fluorinated organic compound that has gained attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

The compound features a thiazole ring and multiple fluorine substituents, which influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H2F5NO2S
Molecular Weight247.14 g/mol
IUPAC Name2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
CAS Number2680530-78-1

The biological activity of 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound’s capacity to form strong hydrogen bonds with biological macromolecules, modulating enzyme and receptor activity.

Antimicrobial Efficacy

A controlled study evaluated the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL , demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In studies focusing on anticancer effects, the compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The treatment resulted in a dose-dependent decrease in cell viability:

  • IC50 Values : Approximately 30 µM for both cell lines.
  • Mechanistic studies revealed activation of caspase pathways associated with apoptosis.

Case Study 1: Antimicrobial Activity

In a study assessing antimicrobial properties, 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid was tested against several bacterial strains. Significant findings included:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Results : Viability reduced significantly at concentrations as low as 50 µg/mL .

Case Study 2: Cancer Cell Line Studies

The anticancer potential was further explored through experiments on MCF-7 and A549 cell lines:

  • Methodology : MTT assay to determine cell viability.
  • Findings : A dose-dependent decrease in cell viability with IC50 values around 30 µM .

Research Findings

Research indicates that compounds with thiazole moieties often exhibit significant biological activities. The incorporation of trifluoromethyl groups has been shown to enhance potency against various targets:

  • Structure Activity Relationship (SAR) : The thiazole ring plays a crucial role in cytotoxic activity.
  • Fluorination Impact : Fluorinated compounds demonstrate improved interactions with biological targets compared to their non-fluorinated counterparts.

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